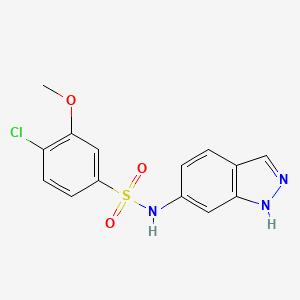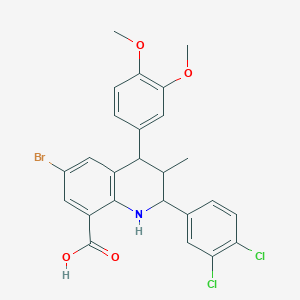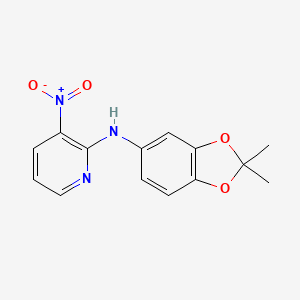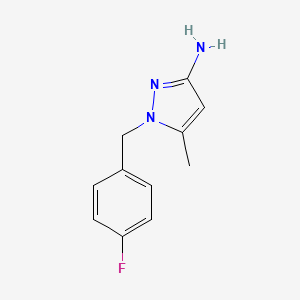![molecular formula C18H14O4S B11063448 2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione, 4-(2,5-dimethyl-3-thienyl)-3,4-dihydro-](/img/structure/B11063448.png)
2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione, 4-(2,5-dimethyl-3-thienyl)-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-DIMETHYL-3-THIENYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE is a complex organic compound that features a unique combination of a thiophene ring and a pyranochromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-DIMETHYL-3-THIENYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE typically involves a multi-step process. One common method includes the initial formation of the thiophene ring, followed by the construction of the pyranochromene framework. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-DIMETHYL-3-THIENYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
4-(2,5-DIMETHYL-3-THIENYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as photochemical reactivity or electronic conductivity.
Mechanism of Action
The mechanism by which 4-(2,5-DIMETHYL-3-THIENYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE exerts its effects involves its interaction with molecular targets and pathways. This compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(2,5-dimethyl-3-thienyl)furan-2,5-dione: This compound shares a similar thiophene structure but differs in its overall framework.
2-(Anthracenyl)-4,5-bis(2,5-dimethyl(3-thienyl))-1H-imidazole: Another compound with a thiophene ring, but with different functional groups and applications.
Uniqueness
4-(2,5-DIMETHYL-3-THIENYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE is unique due to its combination of a thiophene ring and a pyranochromene structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific reactivity or interaction with biological molecules.
Properties
Molecular Formula |
C18H14O4S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(2,5-dimethylthiophen-3-yl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C18H14O4S/c1-9-7-12(10(2)23-9)13-8-15(19)22-17-11-5-3-4-6-14(11)21-18(20)16(13)17/h3-7,13H,8H2,1-2H3 |
InChI Key |
RJUPIZNMLBXCDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2CC(=O)OC3=C2C(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[(3-ethoxyphenyl)methanediyl]bis(2-fluorobenzamide)](/img/structure/B11063393.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11063397.png)
![4-(Tert-butyl)cyclohexyl 5-[(1-adamantylmethyl)amino]-5-oxopentanoate](/img/structure/B11063402.png)
![N-1-adamantyl-N'-[2-(2-isopropyl-5-methylphenoxy)ethyl]urea](/img/structure/B11063433.png)
![Ethyl 3-oxo-2-phenyl-1,2,4-triazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11063437.png)





![3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid](/img/structure/B11063473.png)
![Cyclohexane-1,3-dione, 2-[[(1H-benzoimidazol-2-ylmethyl)amino]methylene]-](/img/structure/B11063479.png)

![3-[2-(1,3-Thiazol-2-ylsulfamoyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl]benzoic acid](/img/structure/B11063489.png)
